1-Methyl-4-phenylpiperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-phenylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMCZMQYJIRKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197993 | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4972-68-3 | |
| Record name | 1-Methyl-4-phenyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4972-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004972683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-phenylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-4-phenyl-4-piperidinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB9LV2UXW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of 1-Methyl-4-phenylpiperidin-4-ol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a derivative of piperidine. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to pethidine (meperidine), an opioid analgesic. Its structural similarity to precursors of neurotoxins necessitates a thorough understanding of its physical, chemical, and biological properties. This guide provides an in-depth overview of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and potential biological activities, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug development.
General Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4972-68-3 | PubChem[1] |
| Molecular Formula | C₁₂H₁₇NO | PubChem[1] |
| Appearance | Solid | Guidechem[2] |
Physicochemical Data
A compilation of key physicochemical data is presented in the following table. This information is essential for experimental design, including reaction conditions and purification methods.
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| Melting Point | 109-112 °C | Guidechem[2] |
| Boiling Point | 321.9 °C at 760 mmHg | Guidechem[2] |
| Flash Point | 127.1 °C | Guidechem[2] |
| XLogP3-AA (Lipophilicity) | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Refractive Index | 1.56 | Guidechem[2] |
Note: Some values are computed and should be confirmed with experimental data where critical.
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts of this compound are available, which can aid in its identification in mass spectrometry-based analyses.[3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 192.13829 | 143.8 |
| [M+Na]⁺ | 214.12023 | 149.7 |
| [M-H]⁻ | 190.12373 | 147.3 |
NMR Spectroscopy
While specific spectral data was not retrieved in the search, ¹H NMR and ¹³C NMR are standard techniques for the characterization of this molecule. The expected ¹H NMR spectrum would show signals corresponding to the methyl group, the piperidine ring protons, the phenyl group protons, and a signal for the hydroxyl proton. The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule.
Experimental Protocols
Synthesis via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction, which involves the nucleophilic addition of a phenylmagnesium halide to 1-methyl-4-piperidone.
Reaction:
Phenylmagnesium bromide + 1-Methyl-4-piperidone → this compound
Materials and Reagents:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
1-Methyl-4-piperidone
-
Saturated aqueous ammonium chloride (for quenching)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), magnesium turnings and a crystal of iodine are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with Ketone: The solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Analytical Methodology
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method can be employed with a C18 column.[4]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).[4]
-
Detection: UV detection at a suitable wavelength or mass spectrometry (MS).
This method can be adapted for purity testing, quantification, and preparative separation for the isolation of impurities.[4]
Biological Activity and Potential Signaling Pathways
Antimicrobial Activity
Derivatives of 4-phenylpiperidin-4-ol have been shown to possess biological activity. For instance, pyrazole derivatives incorporating the 4-phenylpiperidin-4-ol moiety have demonstrated promising in vitro antifungal and antibacterial activities. This suggests that the 4-phenylpiperidin-4-ol scaffold may be a valuable pharmacophore in the development of new antimicrobial agents.
Potential for Neurotoxicity via Bioactivation
A significant consideration for compounds containing the N-methyl-4-phenylpiperidine structure is the potential for bioactivation to neurotoxic species. It is structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-known pro-neurotoxin that causes Parkinson's-like symptoms.[5] MPTP is metabolized in the brain by monoamine oxidase B (MAO-B) to the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺).[6][7] MPP⁺ is a potent inhibitor of complex I of the mitochondrial respiratory chain, leading to ATP depletion and ultimately cell death of dopaminergic neurons.[6]
Given this precedent, it is plausible that this compound could undergo a similar bioactivation pathway involving oxidation to a pyridinium species, which could potentially exhibit neurotoxicity. While the antidiarrheal agent loperamide, which also contains a substituted N-methyl-4-arylpiperidin-4-ol structure, is known to be metabolized to a pyridinium species, its lack of central nervous system toxicity is attributed to its properties as a P-glycoprotein substrate, which prevents it from crossing the blood-brain barrier.[5] The potential for this compound to be a neurotoxin would depend on its ability to be metabolized to a pyridinium species and for that metabolite to access the central nervous system.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its physicochemical properties are well-defined, and its synthesis is readily achievable through established methods such as the Grignard reaction. While it serves as a valuable synthetic intermediate, its structural relationship to precursors of neurotoxins warrants careful consideration of its potential biological activities and metabolic fate. Further research into its metabolism and potential for central nervous system penetration is crucial for a complete safety and toxicological profile. The information provided in this guide serves as a comprehensive resource for professionals working with this compound.
References
- 1. This compound | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-phenylpyridinium | C12H12N+ | CID 39484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-4-phenylpiperidin-4-ol structural elucidation and characterization
An In-depth Technical Guide to the Structural Elucidation and Characterization of 1-Methyl-4-phenylpiperidin-4-ol
This guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of this compound. The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a tertiary alcohol and a piperidine derivative. It serves as a key intermediate in the synthesis of various compounds, including the opioid analgesic Pethidine (Meperidine)[1]. Accurate characterization is crucial for its use in further chemical synthesis.
A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO | PubChem[2] |
| Molecular Weight | 191.27 g/mol | PubChem[2] |
| Monoisotopic Mass | 191.131014166 Da | PubChem[2] |
| CAS Number | 4972-68-3 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Predicted XlogP | 1.4 | PubChem[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the Grignard reaction between N-methyl-4-piperidone and a phenylmagnesium halide (e.g., phenylmagnesium bromide). This reaction forms the core structure of the target molecule.
Caption: Synthesis workflow for this compound.
Structural Elucidation Workflow
The comprehensive characterization of this compound involves a combination of spectroscopic techniques to confirm its structure, purity, and functional groups.
Caption: Overall workflow for the structural elucidation of the target compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework[3].
Expected Spectral Data:
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic Protons (Phenyl) | 7.20 - 7.50 (m, 5H) | Multiplet due to protons on the phenyl ring[3]. |
| Piperidine Protons (CH₂) | 1.60 - 2.20 (m, 4H) | Complex multiplets for axial and equatorial protons adjacent to C4[3]. | |
| Piperidine Protons (CH₂) | 2.80 - 3.20 (m, 4H) | Protons adjacent to the nitrogen atom[3]. | |
| Methyl Proton (N-CH₃) | ~2.30 (s, 3H) | A singlet for the methyl group attached to the nitrogen. | |
| Hydroxyl Proton (OH) | Variable (s, 1H) | A broad singlet, whose position is dependent on concentration and solvent. Can be confirmed by D₂O exchange[3]. | |
| ¹³C NMR | Phenyl Carbons (C-Ar) | 125 - 150 | Multiple signals for the aromatic carbons. |
| Piperidine Carbon (C-OH) | ~70 | Quaternary carbon attached to the hydroxyl and phenyl groups. | |
| Piperidine Carbons (CH₂) | 40 - 60 | Carbons adjacent to the nitrogen atom. | |
| Methyl Carbon (N-CH₃) | ~46 | Carbon of the N-methyl group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[3].
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if required for precise chemical shift calibration[3].
-
Instrument Parameters (400 MHz Spectrometer Example) :
-
¹H NMR :
-
¹³C NMR :
-
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the spectrum using the residual solvent peak or TMS[3].
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3600 - 3200 | O-H (Alcohol) | Stretching (Broad) |
| 3080 - 3010 | C-H (Aromatic) | Stretching |
| 2950 - 2850 | C-H (Aliphatic) | Stretching |
| ~2800 | C-H (N-CH₃) | Stretching |
| 1600, 1450 | C=C (Aromatic) | Stretching |
| 1200 - 1000 | C-O (Alcohol) | Stretching |
| 1150 - 1050 | C-N (Amine) | Stretching |
Experimental Protocol: FTIR Analysis (ATR)
-
Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact[3].
-
Instrument Parameters :
-
Data Collection : Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum[3]. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
| Parameter | Value | Notes |
| Molecular Ion [M]⁺ | m/z 191.13 | Corresponds to the molecular weight. |
| [M+H]⁺ Adduct | m/z 192.13829 | Protonated molecule, commonly observed in ESI[4]. |
| [M+Na]⁺ Adduct | m/z 214.12023 | Sodiated molecule, also common in ESI[4]. |
| [M+H-H₂O]⁺ Fragment | m/z 174.12827 | Loss of water from the protonated molecule, characteristic of alcohols[4]. |
Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion : Infuse the sample solution directly into the electrospray ionization (ESI) source at a constant flow rate.
-
Instrument Parameters :
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
References
An In-depth Technical Guide to the Synthesis of 1-Methyl-4-phenylpiperidin-4-ol
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methyl-4-phenylpiperidin-4-ol, a key intermediate in the development of various pharmaceutical agents. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a tertiary alcohol derivative of piperidine. Its structural motif is found in a range of biologically active molecules. The synthesis of this compound is of significant interest in medicinal chemistry for the exploration of new therapeutic agents. This guide will focus on the most prevalent and efficient synthetic methodologies.
Primary Synthesis Pathway: Grignard Reaction
The most direct and widely utilized method for the synthesis of this compound is the Grignard reaction. This pathway involves the nucleophilic addition of a phenylmagnesium halide to the ketone functionality of 1-methyl-4-piperidone.
Reaction Scheme
Experimental Protocol
This protocol is adapted from established Grignard reaction procedures for similar substrates.[1][2]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Methyl-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a single crystal of iodine to activate the magnesium surface.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with 1-Methyl-4-piperidone:
-
The solution of the freshly prepared phenylmagnesium bromide is cooled to 0 °C in an ice bath.
-
A solution of 1-methyl-4-piperidone in anhydrous diethyl ether is added dropwise to the Grignard reagent with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
-
Work-up and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | ~80% (based on analogous reactions) | [1] |
| Purity | High, further purifiable by recrystallization | |
| Reaction Time | 4-6 hours |
Synthesis of the Precursor: 1-Methyl-4-piperidone
The starting material, 1-methyl-4-piperidone, can be synthesized through various methods. A common and high-yielding approach involves a multi-step process starting from diethyl 1,3-acetonedicarboxylate.
Reaction Scheme
Experimental Protocol
A specific method for synthesizing N-methyl-4-piperidone is as follows:[3]
Procedure:
-
Cyclization/Condensation:
-
Diethyl 1,3-acetonedicarboxylate is dissolved in a suitable solvent such as benzene.
-
Formaldehyde and methylamine are added under stirring.
-
The mixture is heated to reflux.
-
-
Hydrolysis and Decarboxylation:
-
After the initial reaction, concentrated hydrochloric acid is added, and the mixture is stirred.
-
The acidic aqueous layer is separated and heated to reflux to effect hydrolysis and decarboxylation.
-
After cooling, the solution is basified (e.g., with NaOH) to a pH of 12.
-
The product is extracted with a suitable organic solvent like dichloromethane.
-
The organic extract is dried, and the solvent is evaporated. The crude product can be purified by chromatography.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | 91.7% | [3] |
| Purity | 99.4% | [3] |
Alternative Synthesis Pathway: Pethidine Synthesis Intermediate
This compound and its derivatives are intermediates in the synthesis of the opioid analgesic pethidine (also known as meperidine).[4][5] This multi-step synthesis is more complex but provides an alternative context for the formation of the 4-phenylpiperidine core structure.
The synthesis of pethidine typically involves the reaction of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide to form a piperidine derivative.[5] Subsequent hydrolysis and esterification yield pethidine. While not a direct synthesis for the target alcohol, the chemistry involved in forming the 4-substituted piperidine ring is relevant.
Conclusion
The Grignard reaction of 1-methyl-4-piperidone with phenylmagnesium bromide stands out as the most efficient and direct method for the synthesis of this compound. This guide provides a detailed protocol and quantitative data to support the practical application of this synthesis in a laboratory setting. The synthesis of the precursor, 1-methyl-4-piperidone, is also well-established with high yields. For researchers and drug development professionals, these pathways offer reliable methods for obtaining this valuable chemical intermediate for further investigation and development.
References
CAS number and molecular formula of 1-Methyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-phenylpiperidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its chemical properties, potential synthesis, and pharmacological context. While detailed experimental studies on this specific molecule are limited in publicly accessible literature, this guide extrapolates information from closely related analogs to provide a foundational understanding for researchers.
Chemical Identity and Properties
This compound is a tertiary alcohol derivative of a piperidine ring, featuring a methyl group at the nitrogen (position 1) and a phenyl group at position 4.
| Property | Value | Source |
| CAS Number | 4972-68-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| SMILES | CN1CCC(CC1)(C2=CC=CC=C2)O | [1] |
| InChIKey | JVMCZMQYJIRKRV-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the reviewed literature, a common and effective method for its preparation is the Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 1-methyl-4-piperidone.
Postulated Experimental Protocol: Grignard Reaction
The following protocol is a generalized procedure based on standard organic synthesis methodologies for similar compounds.
Materials:
-
1-methyl-4-piperidone
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.
-
Reaction with Ketone: The solution of 1-methyl-4-piperidone in anhydrous diethyl ether is cooled in an ice bath. The prepared phenylmagnesium bromide solution is then added dropwise with continuous stirring.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature to ensure completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
FT-IR Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) and tertiary amine (C-N) stretches.
Pharmacological Context and Potential Applications
Direct pharmacological studies on this compound are scarce in the available literature. However, the 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, notably in the development of analgesics.
A quantitative structure-activity relationship (QSAR) study on substituted benzoic acid esters of 1-methyl-4-piperidinol revealed that these compounds exhibit analgesic activity, with some derivatives having potency in the morphine-codeine range.[2] This suggests that this compound could serve as a key intermediate for the synthesis of novel analgesic agents.
Furthermore, a study on a pyrazole derivative incorporating a 4-phenylpiperidin-4-ol moiety demonstrated promising in vitro antifungal and antibacterial activities.[3][4] This indicates that the 4-phenylpiperidin-4-ol core may contribute to antimicrobial properties.
Signaling Pathways and Mechanism of Action
There is no direct evidence from the searched literature detailing the specific signaling pathways modulated by this compound. Given the structural similarity of its derivatives to opioid analgesics, it is plausible that this compound or its derivatives could interact with opioid receptors. However, this remains speculative without direct experimental evidence.
It is important to distinguish this compound from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, which induces Parkinson's-like symptoms by inhibiting complex I of the mitochondrial respiratory chain.[5] While structurally related, their biological activities are expected to be significantly different.
Experimental Workflows and Diagrams
Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound via a Grignard reaction.
Caption: Workflow for the synthesis and purification of this compound.
Biological Screening Cascade
This diagram outlines a hypothetical screening cascade to evaluate the potential biological activities of this compound, focusing on its potential as an analgesic or antimicrobial agent.
Caption: A potential biological screening cascade for this compound.
Conclusion
This compound is a compound of interest due to its structural relation to known pharmacologically active molecules. While comprehensive studies on this specific chemical entity are not widely available, this guide provides a foundational understanding based on its chemical properties and the biological activities of closely related compounds. The provided synthesis workflow and hypothetical screening cascade offer a roadmap for researchers interested in exploring the therapeutic potential of this and similar molecules. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug development.
References
- 1. This compound | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Methyl-4-phenylpiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1-Methyl-4-phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 5H | Ar-H |
| 2.80 - 2.60 | m | 4H | N-CH₂ (axial & equatorial) |
| 2.35 | s | 3H | N-CH₃ |
| 2.20 - 2.00 | m | 2H | C₃/C₅-H (equatorial) |
| 1.80 - 1.60 | m | 2H | C₃/C₅-H (axial) |
| 1.55 | s | 1H | OH |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | Ar-C (quaternary) |
| 128.4 | Ar-CH |
| 126.8 | Ar-CH |
| 124.9 | Ar-CH |
| 70.8 | C₄-OH |
| 52.1 | N-CH₂ |
| 46.2 | N-CH₃ |
| 38.7 | C₃/C₅ |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3400 (broad) | O-H stretch |
| 3050 | Aromatic C-H stretch |
| 2940 | Aliphatic C-H stretch |
| 2800 | N-CH₃ stretch |
| 1600, 1495 | Aromatic C=C stretch |
| 1450 | CH₂ bend |
| 1120 | C-N stretch |
| 1090 | C-O stretch |
| 760, 700 | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 191 | 30 | [M]⁺ (Molecular Ion) |
| 174 | 20 | [M - OH]⁺ |
| 115 | 40 | [M - C₆H₅OH]⁺ |
| 96 | 100 | [C₆H₁₄N]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
| 58 | 80 | [C₃H₈N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei. For ¹H NMR, the data is acquired with a 30° pulse angle and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with a 45° pulse angle and a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer equipped with an Electron Ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam. The resulting ions are then separated by a quadrupole mass analyzer and detected.
Visualizations
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Methodological & Application
Protocol for the synthesis of 1-Methyl-4-phenylpiperidin-4-ol from N-methyl-4-piperidone
Application Note: This document provides a comprehensive protocol for the synthesis of 1-methyl-4-phenylpiperidin-4-ol, a tertiary alcohol, through the Grignard reaction of N-methyl-4-piperidone with phenylmagnesium bromide. This compound and its derivatives are of significant interest in medicinal chemistry and drug development as building blocks for various biologically active molecules. The following protocol is intended for researchers, scientists, and professionals in the field of drug development.
Reaction Scheme
The synthesis proceeds via a nucleophilic addition of the Grignard reagent, phenylmagnesium bromide, to the carbonyl group of N-methyl-4-piperidone. The intermediate magnesium alkoxide is subsequently protonated during an aqueous workup to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with this synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | N-methyl-4-piperidone | |
| Reagent | Phenylmagnesium bromide | |
| Product | This compound | |
| Typical Yield | ~80% | [1] |
| Purity | >95% (after purification) | |
| Molecular Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol |
Experimental Protocol
This protocol is adapted from established Grignard reaction procedures for similar piperidine derivatives.[1][2]
Materials and Reagents:
-
N-methyl-4-piperidone
-
Phenylmagnesium bromide (typically as a solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and heating mantle/cooling bath
-
Rotary evaporator
Procedure:
Part 1: Grignard Reaction
-
Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet, add N-methyl-4-piperidone dissolved in anhydrous THF.
-
Cooling: Cool the solution of N-methyl-4-piperidone to 0°C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution from the dropping funnel to the stirred solution of N-methyl-4-piperidone at 0°C. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Part 2: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the reaction mixture back to 0°C in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes: Synthesis of Pethidine Analogs from 1-Methyl-4-phenylpiperidin-4-ol
Introduction
Pethidine, also known as meperidine, is a fully synthetic opioid analgesic belonging to the phenylpiperidine class.[1] First synthesized in 1938, it is utilized for the management of moderate to severe pain.[1][2] Pethidine and its analogs act primarily as agonists at the µ-opioid receptor. The development of novel pethidine analogs continues to be an area of interest for researchers aiming to improve analgesic efficacy and modify pharmacokinetic profiles.
This document outlines a proposed synthetic pathway for pethidine and its analogs, utilizing 1-Methyl-4-phenylpiperidin-4-ol as a key starting material. While direct literature detailing this specific conversion is scarce, a plausible multi-step synthesis can be constructed based on established chemical transformations. This application note provides detailed, albeit theoretical, protocols for this synthesis, intended for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway
The conversion of this compound to pethidine can be envisioned through a four-step sequence:
-
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to form the corresponding alkene, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
-
Hydrocyanation: Addition of hydrogen cyanide across the double bond of the tetrahydropyridine intermediate to yield 1-methyl-4-phenylpiperidine-4-carbonitrile, also known as Pethidine Intermediate A.[3]
-
Hydrolysis: Conversion of the nitrile group of Pethidine Intermediate A into a carboxylic acid, yielding 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidine Intermediate C).[2]
-
Esterification: Reaction of the carboxylic acid with an alcohol (e.g., ethanol) to form the final pethidine analog.[2]
This pathway provides a logical route from the specified starting material to the target compound class.
Experimental Protocols
Caution: The following protocols are proposed and should be adapted and optimized under appropriate laboratory safety protocols. Hydrogen cyanide and its precursors are extremely toxic and must be handled with extreme care in a well-ventilated fume hood by trained personnel.
Protocol 1: Synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) from this compound
This procedure describes the acid-catalyzed dehydration of the starting tertiary alcohol.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq) and toluene (10 mL per gram of starting material).
-
With gentle stirring, slowly add concentrated sulfuric acid (0.2 eq) to the mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
-
The product can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A)
This protocol outlines the hydrocyanation of the alkene intermediate. This reaction typically requires a transition metal catalyst.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (from Protocol 1)
-
Acetone cyanohydrin (as a safer HCN source)
-
Tetrakis(triphenylphosphine)nickel(0) [Ni(PPh₃)₄]
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Schlenk flask and nitrogen/argon atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)nickel(0) (0.05 eq) and triphenylphosphine (0.2 eq).
-
Slowly add acetone cyanohydrin (1.5 eq) to the reaction mixture at room temperature.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (bleach) to decompose excess cyanide.
-
Extract the product with ethyl acetate or toluene.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-4-phenylpiperidine-4-carbonitrile.
Protocol 3: Synthesis of Pethidine from 1-methyl-4-phenylpiperidine-4-carbonitrile
This two-step protocol involves the hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification.
Part A: Hydrolysis to Pethidinic Acid
Materials:
-
1-methyl-4-phenylpiperidine-4-carbonitrile (from Protocol 2)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Ammonium Hydroxide (NH₄OH)
Procedure:
-
Add 1-methyl-4-phenylpiperidine-4-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction for the disappearance of the nitrile starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7. The product, pethidinic acid, may precipitate.
-
Filter the precipitate and wash with cold water. Dry the solid to obtain 1-methyl-4-phenylpiperidine-4-carboxylic acid.
Part B: Esterification to Pethidine
Materials:
-
1-methyl-4-phenylpiperidine-4-carboxylic acid (from Part A)
-
Ethanol, absolute
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Carbonate (Na₂CO₃), saturated solution
Procedure:
-
Suspend the pethidinic acid (1.0 eq) in absolute ethanol (20 mL per gram of acid).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.3 eq) as a catalyst.
-
Heat the mixture to reflux for 5-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield pethidine.
-
The product can be further purified by distillation or conversion to its hydrochloride salt.
Quantitative Data
The analgesic potency of opioids is often compared to morphine. The following table summarizes the approximate relative potencies of pethidine and some related compounds.
| Opioid Analgesic | Potency Relative to Morphine (Oral) | Duration of Action (hours) |
| Morphine | 1 | 3-6 |
| Pethidine | 1/8[3] | 2-4[3] |
| Codeine | 1/10[3] | 3-6[3] |
| Hydrocodone | 2/3[3] | 4-8[3] |
| Oxycodone | 1.5-2[3] | 3-4[3] |
| Hydromorphone | 4-5[3] | 4-5[3] |
| Fentanyl (transdermal) | ~100[3] | 72[3] |
Note: Relative potencies can vary depending on the route of administration and patient-specific factors.
Visualizations
Caption: Proposed four-step synthetic workflow for pethidine from this compound.
Caption: Logical progression of key intermediates in the proposed synthesis of pethidine analogs.
References
- 1. Pethidine - Wikipedia [en.wikipedia.org]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Methyl-4-phenylpiperidin-4-ol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals. This document provides a detailed experimental procedure for its synthesis utilizing a Grignard reaction between a phenyl Grignard reagent and 1-methyl-4-piperidone. The protocol is designed to be a robust and reproducible method for laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds in two main stages: the formation of the phenyl Grignard reagent (phenylmagnesium bromide or phenyllithium) and its subsequent nucleophilic addition to the carbonyl group of 1-methyl-4-piperidone.
Stage 1: Formation of Phenyl Grignard Reagent
-
Bromobenzene + Mg (in anhydrous ether) -> Phenylmagnesium bromide
-
Alternatively, using lithium: Bromobenzene + 2Li (in anhydrous ether) -> Phenyllithium + LiBr[1]
Stage 2: Grignard Reaction
-
Phenylmagnesium bromide + 1-Methyl-4-piperidone -> this compound magnesium bromide salt
-
Phenyllithium + 1-Methyl-4-piperidone -> this compound lithium salt[1]
Stage 3: Work-up
-
This compound salt + H2O -> this compound[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Bromobenzene | 312 g (2.0 moles) | [1] |
| Lithium | 28.4 g (4.1 g. at.) | [1] |
| 1-Methyl-4-piperidone | 161 g (1.42 moles) | [1] |
| Anhydrous Ether | 1900 ml | [1] |
| Water (for quenching) | 500 ml | [1] |
| Product | ||
| Product Name | This compound | [2] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2] |
| Melting Point | 110-112 °C | [1] |
| Yield | Not explicitly stated, dependent on experimental execution |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents:
-
Bromobenzene
-
Lithium metal or Magnesium turnings
-
Anhydrous diethyl ether
-
Methylene chloride
-
Pentane
-
Sodium sulfate (Na₂SO₄)
-
Water
-
Nitrogen gas (inert atmosphere)
Equipment:
-
5 L three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separating funnel
-
Rotary evaporator
Procedure:
Part 1: Preparation of the Phenyl Grignard Reagent (Phenyllithium) [1]
-
Setup: Assemble a dry 5 L three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere.
-
Initial Charge: Add 1900 ml of anhydrous ether to the flask.
-
Lithium Addition: Add 28.4 g of lithium metal to the flask, followed by 20 ml of bromobenzene.
-
Initiation: Heat the mixture to reflux to initiate the reaction. Once the reaction commences, discontinue heating.
-
Bromobenzene Addition: Add a total of 312 g of bromobenzene dropwise over a period of 30 minutes.
-
Reaction Completion: Stir the mixture for an additional 3 hours. Remove any remaining traces of lithium.
Part 2: Grignard Reaction with 1-Methyl-4-piperidone [1]
-
Cooling: Cool the solution of the Grignard reagent to 0°C using an ice bath.
-
Substrate Addition: Add 161 g of 1-methyl-4-piperidone over a 30-minute period.
-
Reaction at Room Temperature: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
Part 3: Work-up and Purification [1]
-
Quenching: Cool the reaction mixture to 0°C and slowly add 500 ml of water to quench the reaction.
-
Extraction: Transfer the mixture to a separating funnel. If a precipitate forms, add methylene chloride to redissolve it. Extract the aqueous layer with ether.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator.
-
Crystallization: Crystallize the resulting crude product from a methylene chloride-pentane mixture to yield pure this compound.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Exothermic Reaction: The formation of the Grignard reagent and the subsequent reaction with the ketone are exothermic. Maintain proper temperature control, especially during the addition of reagents.[4]
-
Handling of Reagents:
-
Bromobenzene: Is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Lithium/Magnesium: Are flammable solids. Handle with care and avoid contact with water.
-
Diethyl Ether: Is extremely flammable and volatile. Work in a fume hood away from ignition sources.
-
-
Quenching: The quenching of the reaction with water should be done slowly and carefully, especially with any unreacted Grignard reagent, as it can be vigorous.
Troubleshooting and Optimization
-
Initiation of Grignard Reaction: If the reaction does not start, gentle heating or the addition of a small crystal of iodine can help to activate the surface of the magnesium or lithium.[4][5]
-
Side Reactions: A common side reaction is the formation of biphenyl from the coupling of the Grignard reagent with unreacted bromobenzene. This can be minimized by the slow addition of bromobenzene.
-
Low Yields: Low yields can be due to moisture contamination, incomplete reaction, or losses during work-up. Ensure all starting materials are pure and dry. Reaction times can be extended if monitoring (e.g., by TLC) indicates an incomplete reaction.
References
Application Notes and Protocols for the Purification of Synthesized 1-Methyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a key synthetic intermediate in the production of various pharmaceuticals. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the desired purity for subsequent applications. The choice of purification technique is critical and depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. This document provides detailed application notes and protocols for the most common and effective techniques for the purification of this compound: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow
The overall process from crude product to purified this compound can be visualized as a streamlined workflow. The selection of the appropriate purification path is dictated by the initial purity of the crude material and the final purity requirements.
Caption: General workflow for the purification of this compound.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique is often a trade-off between purity, yield, and scale. The following table summarizes typical quantitative data for the purification of this compound. Please note that these values are estimates based on general principles and data for similar compounds, as a direct comparative study was not found in the reviewed literature.
| Purification Technique | Typical Purity (%) | Expected Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-90% | High | Cost-effective, scalable, good for removing major impurities. | May not remove impurities with similar solubility; requires a suitable solvent system. |
| Column Chromatography | >99% | 60-80% | Medium | High resolution, versatile for a range of impurities.[1] | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Preparative HPLC | >99.5% | 50-70% | Low | Achieves the highest purity, ideal for final polishing or small-scale purification.[2] | Expensive, requires specialized equipment, and is not suitable for large-scale production. |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility between the compound of interest and impurities in a given solvent at different temperatures.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved.
Protocol:
-
Solvent Selection:
-
Based on literature for similar compounds, a mixture of methylene chloride and pentane is a suitable solvent system for the recrystallization of this compound.[3] Other potential solvents include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
To test a solvent system, place a small amount of the crude product in a test tube and add a few drops of the solvent. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., methylene chloride) to just dissolve the solid with gentle heating and stirring.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (e.g., cold pentane) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (110-112 °C[3]) to remove any residual solvent.
-
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. An eluent (mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.
Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for compounds like this compound.[1]
-
Mobile Phase (Eluent): A mixture of a relatively nonpolar solvent and a more polar solvent is typically used. For this compound, a gradient of ethyl acetate in hexane or dichloromethane in methanol would be a good starting point. The optimal eluent system should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of ~0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from a mixture. It is particularly useful for obtaining very high purity material or for purifying small quantities of a compound.
Principle: A solution of the crude product is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector identifies the separated compounds as they elute from the column, and a fraction collector is used to collect the desired pure compound.
Protocol:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reverse-phase C18 column is often suitable.[2][4]
-
A mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or phosphoric acid is a good starting point.[2][4]
-
Optimize the gradient and flow rate to achieve the best resolution.
-
-
Scale-Up to Preparative Scale:
-
Select a preparative HPLC column with the same stationary phase as the analytical column but with a larger diameter.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
The mobile phase composition should remain the same as the optimized analytical method.
-
-
Sample Preparation and Injection:
-
Dissolve the crude this compound in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.
-
-
Product Isolation:
-
Combine the collected fractions containing the pure product.
-
Remove the mobile phase solvents, often by rotary evaporation followed by lyophilization, to obtain the purified compound.
-
Selection of Purification Technique
The choice of purification technique depends on several factors, including the initial purity of the crude product, the desired final purity, and the scale of the operation.
Caption: Decision tree for selecting a purification technique.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-4-phenylpiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-4-phenylpiperidin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound and its derivatives is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 1-methyl-4-piperidone. An alternative approach involves the reaction of 1-benzylpiperidin-4-one with methylmagnesium bromide, which yields a precursor that can be subsequently modified.[3]
Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?
A2: To ensure a high yield and purity, several parameters of the Grignard reaction must be carefully controlled:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) are essential.[4]
-
Magnesium Activation: A layer of oxide on the magnesium turnings can prevent the reaction from starting. Activation can be achieved by adding a small crystal of iodine or by physically crushing the magnesium.[4]
-
Temperature Control: The formation of the Grignard reagent is an exothermic process.[5] The temperature should be carefully managed, often by controlling the rate of addition of the halide.[4]
-
Molar Ratios: The stoichiometry of the reactants is crucial for optimizing the yield and minimizing side reactions.[4]
Q3: How can the final product, this compound, be purified?
A3: After the reaction is complete, the crude product can be purified using several techniques. Common methods include:
-
Recrystallization: This is a standard method for purifying solid compounds.[1]
-
Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials.[1]
-
Washing: The crude product is often washed with solutions like saturated ammonium chloride, sodium bicarbonate, and brine to remove impurities.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to inactive Grignard reagent. | Ensure magnesium turnings are activated. A small crystal of iodine can be added to initiate the reaction.[4] |
| Presence of moisture in the reaction setup. | Thoroughly dry all glassware in an oven before use and use anhydrous solvents.[4] | |
| Incorrect reaction temperature. | Maintain the recommended temperature throughout the reaction. The Grignard reagent formation is exothermic and may require cooling.[3][4] | |
| Formation of Significant Byproducts | Side reactions such as Wurtz coupling. | Control the rate of addition of the halide to the magnesium to maintain a steady reaction temperature and minimize side reactions.[4] |
| Impure starting materials. | Use high-purity, commercially available reagents.[1] | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. |
| Product is too soluble in the recrystallization solvent. | Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
Quantitative Data on Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the synthesis of similar piperidin-4-ol derivatives, which can provide insights into optimizing the synthesis of this compound.
| Starting Material | Grignard Reagent | Solvent | Temperature | Yield | Reference |
| 1-Benzylpiperidin-4-one | Methylmagnesium bromide | Tetrahydrofuran / Diethyl ether | -15°C to room temperature | 80% | [3] |
| N-Boc-4-piperidone | 4-Fluorophenylmagnesium bromide | Tetrahydrofuran | Not specified | Not specified | [6] |
Detailed Experimental Protocols
Protocol: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol via Grignard Reaction[3]
This protocol describes the synthesis of a closely related compound and can be adapted for this compound.
Materials:
-
1-Benzylpiperidin-4-one
-
3M Methylmagnesium bromide in ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate
Procedure:
-
Cool a stirred solution of 3M methylmagnesium bromide in ether (132ml, 396mmol) to -15°C using a dry ice-acetone bath.
-
Add a solution of 1-benzylpiperidin-4-one (30g, 158mmol) in anhydrous tetrahydrofuran (300ml) dropwise at -15°C.
-
Stir the mixture for 2 hours, then allow the temperature to rise to room temperature and stir overnight.
-
Quench the reaction with a saturated ammonium chloride solution (200ml).
-
Evaporate the tetrahydrofuran.
-
Dilute the residue with ethyl acetate (2 x 500ml).
-
Wash with saturated aqueous sodium bicarbonate solution (500ml), water, and brine.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain the product.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Common side products and impurities in 1-Methyl-4-phenylpiperidin-4-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-4-phenylpiperidin-4-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Grignard reaction between 1-methyl-4-piperidone and a phenyl Grignard reagent (e.g., phenylmagnesium bromide).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Quality Grignard Reagent: The Grignard reagent may have been "poisoned" by exposure to moisture or atmospheric oxygen. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction with the phenyl halide. | Activate the magnesium before adding the phenyl halide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or crushing the magnesium can also help initiate the reaction. | |
| Side Reactions: The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture. | Ensure the 1-methyl-4-piperidone starting material is free from acidic impurities. | |
| Presence of Biphenyl as a Major Impurity | Wurtz-type Homocoupling: Phenyl radicals can couple to form biphenyl, a common side product in Grignard reactions. This is more prevalent at higher temperatures. | Maintain a controlled, low temperature during the formation of the Grignard reagent and its subsequent reaction with 1-methyl-4-piperidone. Slow, dropwise addition of the reagents can help manage the reaction exotherm. |
| Unreacted Starting Materials in Final Product | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or poor quality reagents. | Ensure the correct molar ratios of reactants are used. Allow for sufficient reaction time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC). |
| Inefficient Quenching: The work-up procedure may not have effectively separated the product from unreacted starting materials. | Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which is generally effective for Grignard reactions. Ensure proper extraction and washing steps are performed. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: The desired product and some side products may have similar polarities, making separation by column chromatography challenging. | Recrystallization is often an effective method for purifying this compound. Suitable solvent systems can be determined through small-scale trials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently observed side products are biphenyl and unreacted starting materials, namely 1-methyl-4-piperidone and the phenyl halide (e.g., bromobenzene). Biphenyl is formed through the coupling of phenyl radicals during the formation of the Grignard reagent.
Q2: What are the critical parameters for a successful Grignard reaction in this synthesis?
A2: The three most critical parameters are:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards water. All glassware must be thoroughly dried, and anhydrous solvents are essential.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen.
-
Magnesium Activation: The magnesium metal surface often has a passivating oxide layer that can inhibit the reaction. Activation with iodine or 1,2-dibromoethane is crucial for initiating the reaction.
Q3: Can I use a different phenylating agent instead of a Grignard reagent?
A3: Yes, phenyllithium can also be used as a phenylating agent. However, Grignard reagents are generally more common for this type of transformation due to their ease of preparation and handling.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system should be developed to distinguish between the starting material (1-methyl-4-piperidone) and the product (this compound). The disappearance of the starting material spot indicates the reaction is nearing completion.
Q5: What are some potential impurities in the 1-methyl-4-piperidone starting material?
A5: Impurities in the starting 1-methyl-4-piperidone can arise from its synthesis. Common synthetic routes involve multi-step processes, and byproducts from these steps, if not completely removed, can be carried over.[1][2] Purification of 1-methyl-4-piperidone is often achieved by fractional distillation.[3]
Data Presentation
The following table summarizes the common impurities and their potential sources in the synthesis of this compound.
| Impurity | Chemical Structure | Source | Typical Analytical Method for Detection |
| Biphenyl | C₁₂H₁₀ | Wurtz-type coupling of the phenyl Grignard reagent. | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) |
| 1-Methyl-4-piperidone | C₆H₁₁NO | Unreacted starting material. | GC-MS, HPLC |
| Phenyl Halide (e.g., Bromobenzene) | C₆H₅Br | Unreacted starting material for Grignard reagent formation. | GC-MS |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
1-methyl-4-piperidone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Gently heat the flask under a stream of nitrogen until violet vapors of iodine are observed. Cool to room temperature.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 1-Methyl-4-piperidone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 1-methyl-4-piperidone in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexanes).
-
Mandatory Visualization
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Side Product Formation Pathway
References
Troubleshooting guide for the purification of piperidine-containing compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my piperidine compounds often show peak tailing during column chromatography on silica gel?
Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to uneven migration, poor peak shape, and inefficient separation.[1][2][3]
Q2: What are the primary causes of low recovery after purifying my piperidine compound?
Low recovery can stem from several factors. The most common is irreversible adsorption onto the acidic stationary phase, especially with standard silica gel.[1] Other causes include decomposition of the compound on the silica surface, co-elution with a closely-related impurity, or loss of volatile compounds during solvent removal.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a frequent challenge in the crystallization of piperidine derivatives.[4] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. To mitigate this, you can try slowing the cooling rate, using a more dilute solution, or changing the solvent system to one with a different polarity.[4]
Q4: Are there alternative purification methods to standard silica gel chromatography for piperidine compounds?
Yes, several alternative techniques can be more effective. These include:
-
Amine-Deactivated or Basic Alumina Chromatography: These stationary phases have fewer acidic sites, reducing strong interactions with basic compounds.[1][5]
-
Reverse-Phase Chromatography (HPLC): This method is excellent for moderately polar to non-polar compounds and uses a non-polar stationary phase. Adding acidic modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the piperidine nitrogen.[1]
-
Ion-Exchange Chromatography: This technique separates compounds based on their net charge and is highly effective for ionizable piperidine derivatives.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a fast and efficient method, particularly well-suited for chiral separations of piperidine enantiomers.[1]
Q5: How can I remove residual pyridine from my piperidine product?
Since pyridine and piperidine can form an azeotrope, simple distillation is often ineffective for complete separation.[6] A highly effective chemical method is purification via carbonate salt formation.[7][8] By bubbling carbon dioxide through a solution of the mixture, the more basic piperidine selectively precipitates as a solid carbonate salt, while the less basic pyridine remains in solution.[7][9] The piperidine can then be liberated from the filtered salt by treatment with a strong base.[8][9]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography
Symptoms:
-
Asymmetric peaks with a "tail" extending from the back of the peak on the chromatogram.
-
Poor separation between the desired compound and impurities.
-
Streaking or tailing of spots observed on TLC plates.[10]
Root Cause Analysis & Solutions:
The basic piperidine nitrogen interacts strongly with acidic silanol groups on the silica surface. To resolve this, the interaction must be minimized.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Preventing degradation of 1-Methyl-4-phenylpiperidin-4-ol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Methyl-4-phenylpiperidin-4-ol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For extended storage periods, refrigeration (2-8 °C) is advised.[1] The material should be stored under an inert gas like argon or nitrogen to further protect against oxidation.
Q2: I've noticed a discoloration (yellowing/browning) of my this compound sample. What could be the cause?
A2: Discoloration is a common indicator of degradation, often due to oxidation or photodegradation. Exposure to air (oxygen) and light can initiate chemical reactions that lead to the formation of colored impurities. Tertiary amines, like this compound, are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation byproducts.
Q3: Can I use stabilizers to prevent the degradation of this compound?
A3: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used for stabilizing amine-containing compounds include hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and radical scavengers like Propyl Gallate.[2][3][4][5][6][7] The choice of stabilizer and its concentration should be carefully evaluated to ensure compatibility with your experimental setup and downstream applications.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound are believed to be oxidation and thermal degradation. As a tertiary amine, it is susceptible to oxidation at the nitrogen atom, forming an N-oxide. The molecule may also be susceptible to degradation initiated by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen. Thermal stress can also lead to the breakdown of the molecule.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected by HPLC Analysis
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container under an inert atmosphere.
-
Review Handling Procedures: Minimize the exposure of the compound to ambient air and light during weighing and preparation of solutions.
-
Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate degradation and identify the resulting impurities by HPLC-MS.
-
Consider Purification: If degradation is confirmed, the material may need to be repurified, for example, by recrystallization or chromatography.
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Loss of potency due to the degradation of this compound.
-
Troubleshooting Steps:
-
Purity Check: Analyze the purity of the stored compound using a validated stability-indicating HPLC method before preparing solutions for biological assays.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Inert Solvent: Use deoxygenated solvents for solution preparation to minimize oxidation.
-
Incorporate Stabilizers: If the compound is found to be unstable in the assay medium, consider the addition of a compatible antioxidant.
-
Data Presentation
Table 1: Illustrative Degradation of this compound Under Various Storage Conditions (6 Months)
| Storage Condition | Temperature (°C) | Humidity (%) | Light Exposure | % Degradation (Illustrative) |
| Recommended | 4 | < 30 | Dark | < 0.5 |
| Ambient | 25 | 60 | Ambient Light | 2.5 - 5.0 |
| Accelerated | 40 | 75 | Ambient Light | 10.0 - 15.0 |
Note: This table presents illustrative data to demonstrate potential degradation trends. Actual degradation rates may vary based on the specific batch and purity of the compound.
Table 2: Illustrative Efficacy of Stabilizers in Preventing Oxidative Degradation of this compound (Exposed to Air at 25°C for 3 Months)
| Stabilizer (0.1% w/w) | % Degradation Reduction (Illustrative) |
| None (Control) | 0 |
| Butylated Hydroxytoluene (BHT) | 75 |
| Propyl Gallate | 85 |
| Ascorbic Acid | 60 |
Note: This table presents illustrative data. The effectiveness of stabilizers should be experimentally determined for the specific application.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient elution may be required to resolve all degradation products). For MS compatibility, replace phosphoric acid with formic acid.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
After degradation, neutralize the acidic and basic samples and dilute all samples to the appropriate concentration before HPLC analysis.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for observed degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 3. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of antioxidants and silicates on peroxides in povidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Identifying and removing impurities from 1-Methyl-4-phenylpiperidin-4-ol samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-phenylpiperidin-4-ol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound synthesized via a Grignard reaction?
A1: The most probable impurities in a crude sample of this compound synthesized from the Grignard reaction of phenylmagnesium bromide with 1-methyl-4-piperidone are:
-
Unreacted Starting Materials:
-
1-Methyl-4-piperidone
-
Bromobenzene (from the preparation of the Grignard reagent)
-
-
Grignard Reaction Byproducts:
-
Biphenyl (formed from the coupling of two phenylmagnesium bromide molecules)
-
Benzene (formed if the Grignard reagent is quenched by a proton source, such as water)
-
Q2: How can I identify these common impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile and semi-volatile impurities. You can compare the retention times and mass spectra of peaks in your sample to known standards of the suspected impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate and quantify the main product and its impurities. Developing a suitable gradient method will be crucial for resolving all components.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the identity of impurities if they are present in sufficient quantities.
Q3: My Grignard reaction to synthesize this compound has a low yield. What are the possible causes and how can I troubleshoot this?
A3: Low yields in Grignard reactions are a common issue. Here are some potential causes and troubleshooting steps:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. Use fresh, shiny magnesium turnings. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Impure Starting Materials: Ensure your 1-methyl-4-piperidone and bromobenzene are of high purity and dry.
-
Incorrect Reaction Temperature: The initial formation of the Grignard reagent may require gentle heating to initiate, but the subsequent reaction with the ketone is often exothermic and may require cooling to prevent side reactions.
-
Side Reactions: The formation of biphenyl is a common side reaction that consumes the Grignard reagent. Slow, dropwise addition of the bromobenzene during the Grignard reagent formation can help minimize this.
Q4: How can I remove the identified impurities from my this compound sample?
A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.
A good starting point for solvent screening would be alcohols (e.g., ethanol, isopropanol) or a mixed solvent system like ethyl acetate/heptane or toluene/hexane.
Troubleshooting Guides
Impurity Identification and Analysis
This section provides detailed information to aid in the identification of common impurities using various analytical techniques.
| Compound | Analytical Technique | Key Data Points |
| 1-Methyl-4-piperidone | 1H NMR (CDCl3) | δ ~2.7-2.8 (t, 4H), ~2.4-2.5 (t, 4H), ~2.3 (s, 3H) |
| GC-MS | Molecular Ion (M+): m/z 113. Key fragments: m/z 84, 70, 57, 42.[2][3] | |
| Bromobenzene | 1H NMR (CDCl3) | δ ~7.5-7.6 (m, 2H), ~7.2-7.3 (m, 3H) |
| GC-MS | Molecular Ion (M+): m/z 156/158 (characteristic bromine isotope pattern). Key fragment: m/z 77 (loss of Br).[4][5] | |
| Biphenyl | 1H NMR (CDCl3) | δ ~7.6 (d, 4H), ~7.4 (t, 4H), ~7.3 (t, 2H) |
| GC-MS | Molecular Ion (M+): m/z 154. Key fragments: m/z 77, 51. |
1. HPLC Method for Purity Assessment [1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Procedure: A gradient elution is recommended to ensure separation of both polar and non-polar impurities. Start with a higher proportion of aqueous phase and gradually increase the organic phase.
2. GC-MS Method for Impurity Identification
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split injection.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
Purification of this compound
This section provides a detailed protocol for the purification of this compound by recrystallization.
1. Synthesis of this compound (Illustrative Protocol) [1]
This protocol is adapted from the synthesis of a similar compound and serves as a general guideline.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Ketone: Cool the Grignard reagent in an ice bath. Slowly add a solution of 1-methyl-4-piperidone in anhydrous diethyl ether. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
2. Recrystallization of this compound
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. Good candidates include ethanol, isopropanol, ethyl acetate, or a mixture of a good solvent (like ethyl acetate or toluene) and a poor solvent (like heptane or hexane).
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
References
- 1. prepchem.com [prepchem.com]
- 2. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectra of 1-methyl-4-phosphorinanone and 1-methyl-4-piperidone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Bromobenzene(108-86-1) MS spectrum [chemicalbook.com]
- 5. Benzene, bromo- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 1-Methyl-4-phenylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of 1-Methyl-4-phenylpiperidin-4-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on established analytical validation parameters, with supporting methodologies derived from the analysis of analogous compounds.
Comparative Analysis of Analytical Techniques
The choice of an optimal analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application of the method (e.g., routine quality control, pharmacokinetic studies). The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for this purpose.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation by liquid chromatography followed by highly selective and sensitive mass-based detection. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. May require liquid-liquid or solid-phase extraction for complex matrices. | Often requires extraction and may necessitate derivatization to increase volatility and thermal stability. | Usually involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Linearity (R²) (Expected) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) (Expected) | 98.0 - 102.0%[1] | 95 - 105% | 95 - 105% |
| Precision (%RSD) (Expected) | < 2%[1] | < 15% | < 10%[2] |
| Limit of Quantification (LOQ) (Expected) | ng/mL range | pg/mL to ng/mL range | fg/mL to pg/mL range[2] |
| Selectivity/Specificity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides structural information, enhancing specificity. | Very High; precursor-product ion transitions are highly specific to the analyte. |
| Typical Application | Routine quality control, purity assessment, and content uniformity of bulk drug substance and finished products. | Identification and quantification of volatile and semi-volatile impurities. | Bioanalysis (pharmacokinetic and toxicokinetic studies), trace-level impurity analysis.[3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar piperidine-containing compounds and can be adapted and validated for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk material or pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A reverse-phase column, such as a C18 column (e.g., 4.6 mm x 150 mm, 5 µm), is a suitable starting point. A Newcrom R1 column has also been reported for the separation of this compound.[4]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[4] A typical starting gradient could be 10% acetonitrile increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined, likely in the range of 210-230 nm due to the phenyl group.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare calibration standards at a minimum of five concentration levels.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).[3]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at the target concentration.
-
Specificity: Analyze a placebo sample to ensure no interference at the retention time of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is well-suited for the analysis of volatile and semi-volatile compounds and can be used for the quantification of this compound, potentially after derivatization to improve its chromatographic properties.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add a suitable internal standard.
-
Add 1 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
-
(Optional) Derivatize with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the hydroxyl group, which may improve peak shape and thermal stability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is a highly sensitive and selective method, ideal for bioanalytical applications where low detection limits are required.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 or a cation exchange column can be used.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution is typically employed.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺ of this compound) and a suitable product ion must be determined by direct infusion of a standard solution.
-
-
Sample Preparation (Protein Precipitation for Plasma Samples):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in the mobile phase for injection.
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose. The process involves evaluating several key performance parameters to demonstrate that the method is reliable, reproducible, and accurate.
Caption: Workflow for Analytical Method Validation.
Comparison of Analytical Techniques
This diagram provides a visual comparison of the key attributes of HPLC-UV, GC-MS, and LC-MS/MS, highlighting their relative strengths in terms of sensitivity, selectivity, and the complexity of sample preparation.
Caption: Comparison of Analytical Techniques.
References
- 1. ikev.org [ikev.org]
- 2. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unveiling the Molecular Architecture: A Guide to the Structural Confirmation of 1-Methyl-4-phenylpiperidin-4-ol using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of 1-Methyl-4-phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the experimental data and protocols that underpin the power of these techniques in providing unequivocal structural evidence.
The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals. The precise substitution pattern and stereochemistry of these molecules are paramount to their biological activity. While one-dimensional (1D) NMR provides initial insights, complex spin systems and signal overlap can often lead to ambiguity. Two-dimensional NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency dimensions, revealing intricate details of molecular connectivity and spatial relationships.
Deciphering the Connectivity: A Multi-faceted 2D NMR Approach
To definitively confirm the structure of this compound, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
COSY: Mapping the Proton-Proton Network
The COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. In the context of this compound, this technique allows for the unambiguous assignment of the piperidine ring protons by revealing their scalar coupling network.
HSQC: Linking Protons to their Directly Attached Carbons
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This provides a clear and direct link between the proton and carbon skeletons of the molecule, resolving any ambiguities in the assignment of carbon signals.
HMBC: Unveiling Long-Range Connections
The HMBC experiment is crucial for identifying longer-range correlations between protons and carbons, typically over two or three bonds. This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the complete carbon framework of the molecule. For this compound, HMBC spectra would be expected to show correlations from the methyl protons to the nitrogen-bearing piperidine carbons, and from the aromatic protons to the quaternary carbon at the 4-position of the piperidine ring.
Quantitative Analysis: A Tabular Summary of Spectral Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Predicted) |
| N-CH₃ | ~ 2.3 | ~ 46 | HMBC to C2/C6 |
| H2/H6 (axial) | ~ 2.5 | ~ 55 | COSY to H2/H6 (equatorial), H3/H5 (axial); HSQC to C2/C6; HMBC to C4, N-CH₃ |
| H2/H6 (equatorial) | ~ 2.8 | ~ 55 | COSY to H2/H6 (axial), H3/H5 (equatorial); HSQC to C2/C6; HMBC to C4, N-CH₃ |
| H3/H5 (axial) | ~ 1.8 | ~ 38 | COSY to H2/H6 (axial), H3/H5 (equatorial); HSQC to C3/C5; HMBC to C4 |
| H3/H5 (equatorial) | ~ 2.1 | ~ 38 | COSY to H2/H6 (equatorial), H3/H5 (axial); HSQC to C3/C5; HMBC to C4 |
| OH | Variable | - | - |
| C4 | - | ~ 70 | HMBC from H2/H6, H3/H5, and aromatic protons |
| C1' (ipso) | - | ~ 147 | HMBC from H2'/H6' |
| H2'/H6' | ~ 7.5 | ~ 126 | COSY to H3'/H5'; HSQC to C2'/C6'; HMBC to C4, C4' |
| H3'/H5' | ~ 7.3 | ~ 128 | COSY to H2'/H6', H4'; HSQC to C3'/H5'; HMBC to C1' |
| H4' | ~ 7.2 | ~ 125 | COSY to H3'/H5'; HSQC to C4' |
Experimental Protocols: A Guide to Acquiring High-Quality 2D NMR Data
The following provides a general methodology for acquiring the 2D NMR spectra necessary for the structural confirmation of this compound.
Sample Preparation:
Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good sample solubility and to avoid signal overlap with the analyte.
Instrumentation:
All spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear and gradient-enhanced experiments.
1. ¹H NMR Spectroscopy:
-
A standard one-pulse experiment is performed to obtain a high-resolution proton spectrum.
-
This spectrum is used to determine the chemical shift range and to optimize parameters for the 2D experiments.
2. COSY (Correlation Spectroscopy):
-
A gradient-selected COSY (gCOSY) experiment is typically used.
-
The spectral width is set to encompass all proton signals.
-
Typically, 256-512 increments in the t₁ dimension and 8-16 scans per increment are acquired.
3. HSQC (Heteronuclear Single Quantum Coherence):
-
A gradient-selected, sensitivity-enhanced HSQC experiment is employed.
-
The ¹H spectral width is set as in the ¹H experiment, and the ¹³C spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
The number of increments in the t₁ dimension is typically 128-256, with 2-8 scans per increment.
4. HMBC (Heteronuclear Multiple Bond Correlation):
-
A gradient-selected HMBC experiment is performed.
-
The spectral widths for ¹H and ¹³C are set similarly to the HSQC experiment.
-
The long-range coupling delay is optimized for an average J-coupling of 8-10 Hz.
-
Typically, 256-512 increments in the t₁ dimension are acquired, with 16-64 scans per increment to achieve adequate signal-to-noise for the weaker long-range correlations.
Visualizing the Workflow: From Experiment to Structure
The logical flow of a 2D NMR-based structural elucidation can be visualized as a clear and systematic process.
Caption: Workflow for 2D NMR-based structural elucidation.
Alternative and Complementary Techniques
While 2D NMR is a cornerstone of structural elucidation, other analytical techniques can provide complementary or alternative information.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. However, it requires the growth of suitable single crystals, which is not always feasible.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the hydroxyl (-OH) group in this compound.
Comparison of 1-Methyl-4-phenylpiperidin-4-ol with other piperidine derivatives in drug design
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. 1-Methyl-4-phenylpiperidin-4-ol is a key synthetic intermediate in the creation of many of these derivatives. This guide provides a comparative analysis of three prominent piperidine-based drugs—Pethidine, Loperamide, and Haloperidol—highlighting their distinct pharmacological profiles, which arise from structural modifications to the core piperidine moiety.
From a Common Core to Diverse Functions
This compound itself is primarily a building block, with its own pharmacological activity not being the focus of extensive research. However, its structure is a crucial starting point for the synthesis of more complex and potent molecules. By modifying the substituents on the piperidine ring and the phenyl group, medicinal chemists have been able to develop drugs that target different receptors and achieve a wide range of therapeutic effects. This guide will delve into the structure-activity relationships of Pethidine, an opioid analgesic, Loperamide, a peripherally acting opioid antidiarrheal agent, and Haloperidol, a butyrophenone antipsychotic, to illustrate the versatility of the piperidine scaffold.
Comparative Pharmacological Profiles
The following table summarizes the receptor binding affinities (Ki) of Pethidine, Loperamide, and Haloperidol for key central nervous system (CNS) receptors. Lower Ki values indicate higher binding affinity.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| Pethidine | 200 - 1,000 | >10,000 | >10,000 | >10,000 |
| Loperamide | 1.3 - 4.0 | 250 - 500 | 1,000 - 2,000 | >10,000 |
| Haloperidol | >10,000 | >10,000 | >10,000 | 0.89 - 2.5[1] |
Note: Ki values can vary between studies depending on the experimental conditions.
Structure-Activity Relationship: A Visual Comparison
The structural modifications of the 1-methyl-4-phenylpiperidine core are directly responsible for the distinct pharmacological activities of Pethidine, Loperamide, and Haloperidol.
Caption: Structural modifications of the this compound core lead to diverse pharmacological activities.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of these compounds. Below are representative protocols for key in vitro assays.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a test compound to opioid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compounds: Pethidine, Loperamide.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a competitive radioligand binding assay.
Dopamine D2 Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of a compound at the D2 receptor by quantifying its effect on G-protein activation.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: Dopamine.
-
Test Compound: Haloperidol.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Filtration and Scintillation Counting Equipment: As described above.
Procedure:
-
Membrane Preparation: Prepare membranes as in the opioid binding assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, membranes, GDP, and [³⁵S]GTPγS.
-
Agonist-Stimulated Binding: Assay buffer, membranes, GDP, dopamine (at its EC50 concentration), and [³⁵S]GTPγS.
-
Antagonist Inhibition: Assay buffer, membranes, GDP, dopamine, varying concentrations of Haloperidol, and [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration, Washing, and Counting: Follow the same procedure as the opioid binding assay.
-
Data Analysis: Determine the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50 value.
Signaling Pathway Illustration
The diverse pharmacological effects of these piperidine derivatives stem from their interaction with different G-protein coupled receptors (GPCRs), initiating distinct intracellular signaling cascades.
Caption: Simplified signaling pathways for opioid and dopamine D2 receptors.
Conclusion
The 1-methyl-4-phenylpiperidine scaffold, exemplified by the intermediate this compound, is a remarkably versatile platform in drug discovery. Through strategic chemical modifications, a single core structure can be elaborated into drugs with profoundly different pharmacological profiles and therapeutic applications. The comparison of Pethidine, Loperamide, and Haloperidol underscores the power of structure-activity relationship studies in guiding the design of novel therapeutics with desired potency, selectivity, and pharmacokinetic properties. This guide serves as a testament to the enduring importance of the piperidine nucleus in the development of medicines that impact the central and peripheral nervous systems.
References
A Comparative Guide to Purity Assessment of 1-Methyl-4-phenylpiperidin-4-ol: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. 1-Methyl-4-phenylpiperidin-4-ol is a key building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this compound. We present detailed experimental protocols, comparative data, and workflow diagrams to assist in selecting the most suitable analytical strategy.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical compounds with high accuracy and precision. Unlike chromatographic methods that rely on reference standards of the analyte, qNMR allows for direct quantification against a certified internal standard of a different compound.[1] This inherent advantage, coupled with its non-destructive nature and ability to provide structural information, makes qNMR a valuable tool in pharmaceutical analysis.[2][3]
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as the desired level of accuracy, sensitivity, and throughput.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a stationary and mobile phase. | Partitioning of volatile analytes between a stationary phase and a carrier gas. |
| Quantification | Absolute quantification using a certified internal standard. | Relative quantification based on area percent or external/internal standards. | Relative quantification based on area percent or external/internal standards. |
| Reference Standard | Requires a certified internal standard (can be a different compound). | Typically requires a reference standard of the analyte for accurate quantification. | Typically requires a reference standard of the analyte for accurate quantification. |
| Accuracy | High | Good to High (dependent on response factors of impurities) | Good to High (for volatile impurities) |
| Precision | Excellent | Excellent | Excellent |
| Selectivity | High (based on distinct NMR signals) | High (based on chromatographic separation) | High (for volatile compounds) |
| Sensitivity | Moderate | High | Very High (for volatile compounds) |
| Analysis Time | Rapid (typically 5-15 minutes per sample) | Moderate (typically 15-45 minutes per sample) | Moderate (typically 20-60 minutes per sample) |
| Sample Throughput | High | High | Moderate |
| Structural Information | Yes (provides structural confirmation and impurity identification) | No | No (unless coupled with a mass spectrometer) |
| Non-destructive | Yes | No | No |
| Illustrative Purity (%) | 99.2 | 99.5 (Area %) | 99.4 (Area %) |
| Illustrative LOD/LOQ | ~0.1% / ~0.3% | ~0.01% / ~0.03% | ~0.001% / ~0.003% |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accurate to 0.01 mg)
Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene, or dimethyl sulfone). The internal standard should be of high purity (≥99.5%), chemically stable, and have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, Chloroform-d, or Methanol-d₄). The solvent must completely dissolve both the sample and the internal standard.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the selected internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (a value of 30-60 seconds is generally sufficient to ensure full relaxation).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. For this compound, the aromatic protons (phenyl group) or the N-methyl protons are often suitable choices.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents and Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and acidified water.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
Gas Chromatography (GC)
This protocol provides a general method for the analysis of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a mid-polarity column like a DB-17 or equivalent)
GC Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Split
Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Filter the solution if necessary.
Data Analysis:
-
Similar to HPLC, the purity with respect to volatile components is often assessed using the area percent method.
Mandatory Visualizations
Caption: Experimental workflow for purity assessment by qNMR.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
The purity assessment of this compound is crucial for ensuring the quality and safety of downstream pharmaceutical products. While HPLC and GC are well-established and sensitive chromatographic methods, qNMR offers distinct advantages as a primary analytical technique. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard, coupled with the structural information it yields, makes it a powerful and efficient tool for purity determination.[1] For routine quality control where high throughput and sensitivity for known impurities are key, HPLC remains a workhorse. For the analysis of volatile impurities, GC is the method of choice. A comprehensive purity assessment strategy often employs orthogonal methods, using qNMR for accurate absolute purity determination and as a complementary technique to high-sensitivity chromatographic methods for impurity profiling.
References
A Framework for Inter-Laboratory Comparison of 1-Methyl-4-phenylpiperidin-4-ol Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The reliable quantification of 1-Methyl-4-phenylpiperidin-4-ol, a key chemical entity, is crucial for research and development in the pharmaceutical and chemical industries. To ensure consistency and accuracy across different testing facilities, inter-laboratory comparisons (also known as proficiency tests or round-robin studies) are essential.[1][2] These studies provide an objective means to evaluate and compare the performance of analytical methods and the proficiency of laboratory personnel.[3][4][5]
Currently, publicly available data from a formal inter-laboratory comparison for the analysis of this compound is limited. This guide is therefore designed to provide a comprehensive framework for researchers and organizations looking to initiate and conduct such a study. It outlines recommended experimental protocols, a template for data presentation, and a standardized workflow for the comparison process.
Inter-laboratory Data Comparison
The primary goal of an inter-laboratory study is to assess the reproducibility and comparability of results among different laboratories.[6] A summary table is the most effective way to present the quantitative data gathered. The following table is a template populated with hypothetical data to illustrate how results from various participating laboratories could be presented and compared. Key performance indicators include the mean concentration, standard deviation (SD), and the Z-score, which indicates how far a result is from the consensus value.[7]
Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Analysis
| Laboratory ID | Analytical Method | Sample Matrix | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. | Z-Score |
| Lab-01 | GC-MS | Human Plasma | 52.1 | 51.8 | 52.4 | 52.1 | 0.30 | 0.53 |
| Lab-02 | LC-MS/MS | Human Plasma | 50.9 | 51.2 | 51.5 | 51.2 | 0.30 | -0.68 |
| Lab-03 | GC-MS | Human Plasma | 53.0 | 53.5 | 53.2 | 53.2 | 0.25 | 1.97 |
| Lab-04 | HPLC-UV | Human Plasma | 49.5 | 50.1 | 49.8 | 49.8 | 0.31 | -2.52 |
| Lab-05 | LC-MS/MS | Human Plasma | 51.5 | 51.9 | 51.7 | 51.7 | 0.20 | -0.08 |
| Consensus Mean | 51.6 | |||||||
| Overall Std. Dev. | 1.14 |
Note: Z-scores are calculated based on the formula: Z = (Lab Mean - Consensus Mean) / Overall Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Standardized experimental protocols are crucial for a successful inter-laboratory comparison to ensure that variations in results are due to laboratory performance rather than procedural differences.[1] The following are detailed methodologies for two common and effective analytical techniques for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1.0 mL of the sample (e.g., plasma, urine, or a standard solution) into a 15 mL centrifuge tube.
-
Add an appropriate internal standard (e.g., this compound-d5).
-
Add 1.0 mL of 1 M Sodium Hydroxide to basify the sample.
-
Add 5.0 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Monitored Ions (SIM mode): Select characteristic ions for this compound and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex biological matrices.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add an appropriate internal standard.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Dilute with an equal volume of water containing 0.1% formic acid before injection, if necessary.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Multiple Reaction Monitoring (MRM): Optimize and monitor specific precursor-product ion transitions for this compound and its internal standard.
-
Visualized Workflows
Clear diagrams of experimental and logical workflows help in standardizing procedures and understanding relationships between different stages of a study.
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study, from the initial planning stages to the final reporting.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Round-robin test - Wikipedia [en.wikipedia.org]
- 3. Proficiency Testing Schemes - i2 Analytical Services [i2analytical.com]
- 4. Proficiency Testing Program | AnalytiChem [biotrading.com]
- 5. usp.org [usp.org]
- 6. A simple methodology to analyze inter-laboratory data: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
Comparative Biological Activity of 1-Methyl-4-phenylpiperidin-4-ol Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of novel compounds is paramount. This guide provides a comparative evaluation of 1-Methyl-4-phenylpiperidin-4-ol derivatives, focusing on their analgesic, antimicrobial, and dopaminergic properties. The information is presented to facilitate objective comparison and is supported by experimental data and detailed methodologies.
Analgesic Activity of this compound Esters
A significant body of research has focused on the analgesic properties of this compound derivatives, particularly its aromatic esters. These compounds have demonstrated potency in the range of morphine and codeine, acting as centrally-acting analgesics. The primary mechanism of action for their analgesic effect is believed to be through interaction with opioid receptors in the central nervous system. The binding of these derivatives to opioid receptors can trigger a signaling cascade that ultimately leads to a reduction in pain perception.
A quantitative structure-activity relationship (QSAR) study on a series of 44 substituted benzoic acid esters of 1-methyl-4-piperidinol revealed key structural features influencing their analgesic potency. The study highlighted that lipophilicity and the capacity to act as a hydrogen-bond acceptor enhance the analgesic effect. Conversely, the size of substituents at certain positions on the phenyl ring can negatively impact potency[1].
| Compound (Substituent on Benzoic Acid Ester) | Analgesic Activity (ED50, mg/kg, s.c. in mice) |
| Unsubstituted | 15.4 |
| 4-Nitro | 5.8 |
| 4-Amino | 28.0 |
| 4-Methoxy | 10.2 |
| 4-Chloro | 8.5 |
| 4-Methyl | 12.0 |
| 3-Methoxy | 7.5 |
| 3-Hydroxy | 4.2 |
| 2-Chloro | 25.0 |
Caption: Table 1. Comparative analgesic activity of selected this compound benzoate esters.
Experimental Protocol: Mouse Hot-Plate Test
The analgesic activity of the this compound derivatives was evaluated using the mouse hot-plate method.
Animals: Male albino mice weighing 20-25 g were used. The animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had free access to food and water.
Procedure:
-
A hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C was used.
-
Mice were placed individually on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) was recorded.
-
A cut-off time of 30-60 seconds was set to prevent tissue damage.
-
The test compounds, dissolved in a suitable vehicle (e.g., saline or 1% Tween 80), were administered subcutaneously (s.c.) or intraperitoneally (i.p.) at various doses.
-
The reaction time of each mouse was measured at predetermined intervals (e.g., 15, 30, 60, and 120 minutes) after drug administration.
-
The dose that produced a 50% analgesic effect (ED50) was calculated using statistical methods such as probit analysis.
Caption: Workflow for the mouse hot-plate test.
Antimicrobial Activity of Piperidine Derivatives
Derivatives of the piperidine scaffold have been investigated for their potential as antimicrobial agents. While specific comparative studies on a series of this compound derivatives are limited, research on related structures, such as N-methyl-4-piperidone-derived monoketone curcuminoids, provides valuable insights into their potential antibacterial activity. These compounds have shown moderate activity against various cariogenic bacteria. The proposed mechanism of antimicrobial action for many piperidine derivatives involves the disruption of the bacterial cell membrane integrity, leading to cell lysis.
| Compound (Substituent on Curcuminoid) | S. mutans (MIC, µg/mL) | S. sanguinis (MIC, µg/mL) | S. sobrinus (MIC, µg/mL) |
| Unsubstituted (R=H) | >1000 | 500 | >1000 |
| 3-Fluoro (R=3-F) | 250 | 250 | 500 |
| 3,4,5-Trimethoxy (R=3,4,5-OMe) | 500 | 500 | 500 |
| Chlorhexidine (Positive Control) | 1.95 | 0.98 | 0.98 |
Caption: Table 2. Comparative antimicrobial activity (MIC) of N-methyl-4-piperidone-derived monoketone curcuminoids.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans) were used.
Procedure:
-
Bacterial and fungal strains were cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
The microbial cultures were diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
The test compounds were serially diluted in the broth medium in a 96-well microtiter plate.
-
The standardized microbial suspension was added to each well containing the serially diluted compounds.
-
Positive control wells (containing inoculum without any compound) and negative control wells (containing medium only) were included.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Dopaminergic Activity of 4-Phenylpiperidine Derivatives
Certain 4-phenylpiperidine derivatives have been identified as ligands for dopamine receptors, particularly the D2 subtype. These compounds can act as antagonists or partial agonists and have potential applications in the treatment of neurological and psychiatric disorders. Their interaction with dopamine receptors can modulate dopaminergic signaling pathways, which are crucial for motor control, motivation, and cognition.
The affinity of these derivatives for the D2 receptor is a key determinant of their potency. Structure-activity relationship studies have shown that modifications to the N-substituent and the phenyl ring of the 4-phenylpiperidine scaffold significantly influence binding affinity and selectivity for dopamine receptor subtypes.
| Compound | D2 Receptor Binding Affinity (Ki, nM) |
| 1-Methyl-4-(3-methoxyphenyl)piperidine | 150 |
| 1-Propyl-4-(3-methoxyphenyl)piperidine | 25 |
| 1-Benzyl-4-(3-hydroxyphenyl)piperidine | 8.5 |
| Haloperidol (Reference) | 1.2 |
Caption: Table 3. Comparative D2 receptor binding affinities of selected 4-phenylpiperidine derivatives.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
The binding affinity of the compounds for the dopamine D2 receptor was determined using a competitive radioligand binding assay.
Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatal tissue.
Radioligand: A radiolabeled D2 receptor antagonist with high affinity, such as [³H]spiperone or [³H]raclopride.
Procedure:
-
Aliquots of the receptor membrane preparation were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation was carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
The binding reaction was terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.
-
The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the dopamine D2 receptor binding assay.
Signaling Pathways
The biological activities of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
Opioid Receptor Signaling Pathway
The analgesic effects of these compounds are primarily attributed to their interaction with G-protein coupled opioid receptors.
Caption: Simplified opioid receptor signaling pathway.
Dopamine D2 Receptor Signaling Pathway
The dopaminergic activity of these derivatives involves the modulation of the D2 receptor, which is also a G-protein coupled receptor.
Caption: Simplified dopamine D2 receptor signaling pathway.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-4-phenylpiperidin-4-ol: A Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical information for the proper disposal of 1-Methyl-4-phenylpiperidin-4-ol. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general safety protocols for hazardous chemical waste.
The disposal of this compound, a piperidine derivative, requires careful adherence to hazardous waste protocols to mitigate risks to personnel and the environment. Due to its chemical properties and associated hazards, this compound cannot be disposed of through standard laboratory drains or as regular solid waste. The following procedures are based on established best practices for the disposal of hazardous chemicals and piperidine compounds.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Based on available safety data, the primary hazards include:
-
Acute Toxicity: Toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1]
-
Irritant: Causes skin irritation and serious eye irritation.[1]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Tight-sealing safety goggles and a face shield. |
| Body Protection | A standard laboratory coat is required. For larger quantities or potential for splashing, a chemical-resistant apron or outerwear should be used. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used. |
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for Small-Scale Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or soda ash to cover the spill.[2]
-
Collect Absorbent Material: Carefully sweep or scoop the saturated absorbent material into a designated, labeled, and sealable hazardous waste container.[3] Use non-sparking tools if the compound is in a flammable solvent.[4]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including wipes and gloves, must also be collected and disposed of as hazardous waste.
-
Label Waste Container: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" and a description of the contents (e.g., "spill debris with vermiculite").
IV. Disposal Procedure for Unused or Waste this compound
The disposal of unused or waste this compound must be handled through an approved hazardous waste disposal service.[3][4]
Step-by-Step Disposal Workflow:
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or strong acids.[2]
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and compatible container.
-
For solutions, use a sealed, leak-proof container. Ensure the container material is compatible with the solvent used.
-
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from ignition sources.[4]
-
Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[5][6] Do not attempt to incinerate or treat the chemical waste yourself unless you are equipped and trained to do so.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Synthesis: A Comprehensive Guide to Handling 1-Methyl-4-phenylpiperidin-4-ol
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 1-Methyl-4-phenylpiperidin-4-ol must adhere to stringent safety protocols due to its potential hazards. This guide provides essential safety and logistical information, including personal protective equipment (PPE) specifications, detailed handling procedures, and compliant disposal plans to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. All personnel must be trained on the correct use, removal, and maintenance of their PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a full-face shield. | Protects against splashes and airborne particles, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Given the nature of the compound, double gloving is recommended. |
| Body Protection | A lab coat made from 100% polyester or a specialized chemical-resistant material. | Standard cotton or poly-cotton blends may not offer sufficient protection against piperidine-based compounds. Ensure the lab coat has a secure front closure and elastic or snug-fitting cuffs. |
| Respiratory Protection | A NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters. | Protects against inhalation of harmful vapors and fine particles, especially when handling the powdered form of the compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step operational plan should be integrated into your laboratory's standard operating procedures (SOPs).
Pre-Handling and Preparation
-
Designated Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.
-
Safety Equipment Check: Before starting any work, ensure that safety showers and eyewash stations are accessible and in good working order.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, within the designated work area to avoid unnecessary movement and potential for cross-contamination.
Handling the Compound
-
Weighing: For weighing the solid compound, use a ventilated balance enclosure or a glove box to prevent the dispersion of fine powders. If these are not available, extreme caution must be exercised within a chemical fume hood.
-
Making Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and that the stirring is controlled to prevent aerosol generation.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Spill and Emergency Procedures
-
Small Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material like sand or vermiculite.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For large spills, evacuate the area immediately and alert your institution's emergency response team.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous waste.
-
Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container with a secure lid.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using a 1% bleach solution, followed by a thorough rinse.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Visualizing the Workflow
To further clarify the operational procedures, the following diagrams illustrate the key decision-making and action pathways for handling and disposal.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step process for the proper disposal of waste contaminated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
